molecular formula C25H25BrFN3O3S B11105137 N-(4-bromobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

N-(4-bromobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No.: B11105137
M. Wt: 546.5 g/mol
InChI Key: OXVSOUKHUPMTPT-UHFFFAOYSA-N
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Description

N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE is a complex organic compound that features a combination of bromophenyl, fluorophenyl, piperazine, and benzenesulfonamide groups

Preparation Methods

The synthesis of N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: This involves the reaction of 4-bromobenzyl chloride with piperazine in the presence of a base to form the intermediate compound.

    Introduction of the fluorophenyl group: The intermediate is then reacted with 2-fluorobenzoyl chloride to introduce the fluorophenyl group.

    Sulfonamide formation: Finally, the compound is reacted with benzenesulfonyl chloride to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and benzenesulfonamide moieties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing/reducing agents (e.g., hydrogen peroxide, sodium borohydride).

Scientific Research Applications

N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE has several scientific research applications:

    Medicinal chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological research: It is used in studies investigating the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.

    Industrial applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, which are involved in neurological processes. The compound may modulate the activity of these receptors, leading to its potential therapeutic effects.

Comparison with Similar Compounds

N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE can be compared with other similar compounds, such as:

    N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE: This compound has a methyl group instead of a fluorine atom, which may influence its pharmacokinetic properties.

The uniqueness of N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25BrFN3O3S

Molecular Weight

546.5 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C25H25BrFN3O3S/c26-21-12-10-20(11-13-21)18-30(34(32,33)22-6-2-1-3-7-22)19-25(31)29-16-14-28(15-17-29)24-9-5-4-8-23(24)27/h1-13H,14-19H2

InChI Key

OXVSOUKHUPMTPT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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